REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:11])[CH2:4][C:5]([CH3:10])([CH3:9])C(O)=O.C([N:14]([CH2:17]C)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:26])C=CC=CC=1.[CH2:36]([OH:43])[C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1>C1C=CC=CC=1>[CH2:36]([O:43][C:17]([NH:14][C:5]([CH3:9])([CH3:10])[CH2:4][C:3]([O:2][CH3:1])=[O:11])=[O:26])[C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1
|
Name
|
|
Quantity
|
14.7 g
|
Type
|
reactant
|
Smiles
|
COC(CC(C(=O)O)(C)C)=O
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Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
|
21.8 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
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Name
|
|
Quantity
|
19 mL
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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The mixture was heated under nitrogen
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Type
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TEMPERATURE
|
Details
|
at reflux for 45 minutes
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Duration
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45 min
|
Type
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TEMPERATURE
|
Details
|
refluxing
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated to a minimum volume under vacuum
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Type
|
DISSOLUTION
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Details
|
The residue was redissolved in 250 mL of ethyl acetate
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Type
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WASH
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Details
|
washed with water, saturated aqueous sodium bicarbonate (2×) and brine
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Type
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CUSTOM
|
Details
|
The organic layer was removed
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated to a minimum volume under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by medium pressure liquid chromatography on silica
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Type
|
WASH
|
Details
|
eluting with hexane/ethyl acetate (4:1)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NC(CC(=O)OC)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 68.9 mmol | |
AMOUNT: MASS | 18.27 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |